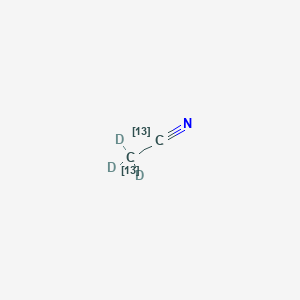

2,2,2-trideuterioacetonitrile

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C2H3N |

|---|---|

Peso molecular |

46.056 g/mol |

Nombre IUPAC |

2,2,2-trideuterioacetonitrile |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3,2+1 |

Clave InChI |

WEVYAHXRMPXWCK-SCDGQEOFSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])[13C]#N |

SMILES canónico |

CC#N |

Origen del producto |

United States |

Synthetic Methodologies and Isotopic Enrichment of 2,2,2 Trideuterioacetonitrile

Historical Development of Deuteration Techniques for Nitriles

The synthesis of deuterated organic compounds, particularly nitriles, has its roots in early twentieth-century isotope chemistry. The journey to produce compounds like 2,2,2-trideuterioacetonitrile (B12060504) began with foundational studies into hydrogen-deuterium (H/D) exchange reactions. An early significant observation was made by Reitz in 1938, who studied the relative rates of base-catalyzed deuterium (B1214612) exchange versus hydrolysis in acetonitrile (B52724), finding that exchange occurred much more rapidly. uib.no This pioneering work established the feasibility of introducing deuterium into the methyl group of acetonitrile without significant degradation of the nitrile functionality.

A notable advancement came in the 1950s with methods describing the preparation of α-deuterated alkyl nitriles through base-catalyzed exchange with deuterium oxide (D₂O). uib.nowikipedia.org For instance, research published in 1955 detailed a method where acetonitrile was heated with a suspension of calcium deuteroxide in heavy water. uib.no Through repeated exchanges, a product with high molar percentages of this compound (CD₃CN) was obtained, demonstrating that direct exchange was a viable, if laborious, method for achieving high isotopic enrichment. uib.no These early techniques, while effective, often required harsh conditions and multiple reaction cycles to achieve the desired level of deuteration. Current time information in Bangalore, IN. They laid the critical groundwork for the more refined catalytic and multi-step synthetic methods that would follow. uib.noCurrent time information in Bangalore, IN.

Advanced Strategies for High-Purity this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing this compound, focusing on achieving near-perfect isotopic purity under milder conditions. These advanced strategies can be broadly categorized into direct catalytic exchange processes and rational multi-step syntheses using deuterated precursors.

Catalytic H/D exchange represents a highly atom-economical approach to deuteration. aanda.org Recent breakthroughs have involved the use of transition metal catalysts that facilitate the activation of the C-H bonds at the α-position to the nitrile group. A prominent example is the use of a Ruthenium-pincer complex, which has proven highly effective for the α-deuteration of aliphatic nitriles, including acetonitrile, using D₂O as the deuterium source. aanda.orgontosight.ai

This process operates under relatively mild conditions and with low catalyst loading, offering high efficiency. aanda.org The proposed mechanism involves the formation of a metal-hydride intermediate, which facilitates the H/D exchange. rsc.org Research has demonstrated that with this catalytic system, a deuteration level of 95.7% can be achieved for acetonitrile at 70°C. aanda.org

Below is a table summarizing the reaction conditions for this advanced catalytic method.

| Catalyst | Catalyst Loading (mol%) | Base | Deuterium Source | Temperature (°C) | Time (h) | Deuteration (%) |

| [(PNPPh)RuHCl(CO)] | 0.2 | KOtBu | D₂O | 70 | 24 | 95.7 |

| Data sourced from research on Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles. aanda.org |

An alternative to direct exchange on the acetonitrile molecule is a rational, multi-step synthesis that builds the desired molecule from smaller, pre-deuterated building blocks. nih.govacs.org This approach offers excellent control over the isotopic purity of the final product, as the deuterium is incorporated from a source that is often 99%+ isotopically pure.

A common and well-established pathway involves two principal steps:

Preparation of a Trideuterated Methylating Agent : A highly deuterated precursor, such as methanol-d₄ (CD₃OD), is converted into a reactive methylating agent. A typical conversion is the reaction of methanol-d₄ with hydroiodic acid to produce iodomethane-d₃ (CD₃I). chemicalbook.com

Nucleophilic Cyanation : The resulting iodomethane-d₃ is then reacted with a cyanide salt, such as sodium or potassium cyanide. In this classic Sₙ2 reaction, often referred to as a Kolbe nitrile synthesis, the cyanide ion displaces the iodide, forming the C-C bond and yielding this compound (CD₃CN). cdnsciencepub.com

This method, while involving more synthetic steps than direct exchange, can reliably produce this compound with isotopic purity that matches the starting deuterated material, often exceeding 99 atom % D.

| Step | Reactants | Product | Purpose |

| 1 | Methanol-d₄ (CD₃OD), Hydroiodic Acid (HI) | Iodomethane-d₃ (CD₃I) | Creation of a reactive deuterated methyl group. |

| 2 | Iodomethane-d₃ (CD₃I), Sodium Cyanide (NaCN) | This compound (CD₃CN) | Introduction of the nitrile functionality. |

Analytical Validation of Isotopic Purity and Contaminant Profiling

The validation of this compound involves a two-pronged analytical approach: confirming the isotopic enrichment (the percentage of deuterium) and profiling any chemical impurities. rsc.org

Isotopic Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining isotopic purity. ontosight.airsc.org

NMR Spectroscopy : ¹H NMR is used to quantify the amount of residual, partially deuterated species (e.g., CHD₂CN) by comparing the integral of the residual proton signal to that of a known internal standard. carlroth.com ²H (Deuterium) NMR provides a direct spectrum of the deuterium atoms, and the resulting signal confirms the presence and chemical environment of the deuterium. nih.gov The site-specific natural isotopic fractionation nuclear magnetic resonance (SNIF-NMR) method is a specialized technique that can precisely quantify isotopic content at each position within a molecule. wikipedia.org

Mass Spectrometry : High-resolution mass spectrometry (HR-MS) is used to determine the mass-to-charge ratio of the molecule with high precision. rsc.org By analyzing the isotopologue distribution (the relative abundance of molecules with different numbers of deuterium atoms), a precise calculation of the isotopic enrichment can be made. rsc.orgnih.gov

Contaminant Profiling: Ensuring the chemical purity is critical, especially when the compound is used as an NMR solvent or a reactant.

NMR Spectroscopy : High-sensitivity ¹H NMR spectra are run to detect and identify trace organic impurities. Compendia of chemical shifts for common laboratory solvents and impurities are used as references for this purpose. carlroth.comfujifilm.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for separating and identifying volatile and semi-volatile impurities. researchgate.netlcms.cz The sample is injected into a gas chromatograph, which separates the components, and each component is then analyzed by a mass spectrometer to determine its identity. chromatographyonline.com Common contaminants can include water, residual starting materials, or byproducts from synthesis. fujifilm.comresearchgate.net

The table below lists common analytical techniques and their roles in the validation of this compound.

| Analytical Technique | Purpose | Typical Findings |

| ¹H NMR | Isotopic Purity & Contaminant ID | Quantifies residual protons (e.g., in CHD₂CN); identifies organic impurities. |

| ²H NMR | Isotopic Confirmation | Confirms D is in the methyl position. |

| ¹³C NMR | Structural Integrity & Purity | Confirms carbon skeleton; identifies carbon-containing impurities. |

| HR-MS | Isotopic Enrichment | Provides precise mass and isotopologue distribution for calculating %D. |

| GC-MS | Contaminant Profiling | Separates and identifies volatile chemical impurities. |

Advanced Spectroscopic Applications of 2,2,2 Trideuterioacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

2,2,2-Trideuterioacetonitrile (B12060504) as a Reference and Solvent in High-Resolution NMR

This compound is a widely used solvent in NMR spectroscopy due to its minimal interference in ¹H NMR spectra. The substitution of protons with deuterium (B1214612) atoms, which resonate at a much different frequency, results in a largely transparent solvent in the proton NMR spectrum, allowing for the unobstructed observation of signals from the analyte.

Despite the high degree of deuteration, commercially available this compound contains a small amount of the isotopomer with one less deuterium atom, CHD2CN. This residual proton signal appears as a characteristic multiplet in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum exhibits signals from the deuterated carbon atom and the nitrile carbon. The precise chemical shifts and multiplicities of these residual signals are well-documented and serve as a convenient internal reference for calibrating NMR spectra.

The residual proton signal of the CHD2 group in acetonitrile-d3 (B32919) typically appears as a 1:2:3:2:1 quintet due to coupling with the two deuterium atoms (spin I = 1). The chemical shift of this residual peak is approximately 1.94 ppm. nih.govpitt.edu In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (CD3) shows a septet, while the nitrile carbon appears as a singlet. The chemical shifts for the residual ¹³C signals in CD3CN are approximately 1.39 ppm for the CD3 carbon and 118.7 ppm for the nitrile carbon. ucla.edu

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Residual ¹H (CHD₂CN) | 1.94 | quintet | ~2.5 |

| ¹³C (¹³CD₃CN) | 1.39 | septet | ~21 |

| ¹³C (¹³C≡N) | 118.7 | singlet | - |

Note: Chemical shift values can vary slightly depending on the specific experimental conditions such as temperature and the presence of other solutes.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. When a sample is dissolved in this compound, interactions between the solute and solvent molecules can lead to perturbations in the observed chemical shifts compared to those recorded in a non-polar solvent like chloroform-d (B32938) (CDCl3). These solvent-induced chemical shifts (SICS) can provide valuable structural information.

Acetonitrile (B52724) is a polar aprotic solvent with a significant dipole moment and a nitrogen atom capable of acting as a hydrogen bond acceptor. These properties lead to specific solute-solvent interactions that can deshield or shield certain nuclei in the solute molecule. For instance, protons involved in hydrogen bonding with the nitrogen atom of CD3CN will experience a downfield shift (deshielding). Aromatic solvents can induce significant shifts due to their magnetic anisotropy, and while acetonitrile is not aromatic, its polar nature can influence the electronic distribution in solute molecules, leading to observable chemical shift changes. quora.com

The interpretation of these perturbations can aid in the assignment of signals and the elucidation of the three-dimensional structure of a molecule. By comparing the NMR spectra of a compound in a series of solvents with varying polarities and hydrogen bonding capabilities, including CD3CN, chemists can deduce information about the solute's conformation and the accessibility of different functional groups to the solvent.

The utility of this compound extends beyond ¹H and ¹³C NMR to a wide range of other NMR-active nuclei. Its ability to dissolve a variety of organometallic and inorganic compounds makes it a suitable medium for multinuclear NMR studies, which are instrumental in structural elucidation. omicsonline.orgslideshare.net

A notable example is in the field of organotin chemistry, where ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. The chemical shift of ¹¹⁹Sn is highly sensitive to its electronic environment. northwestern.eduhuji.ac.il Studies have shown that the ¹¹⁹Sn chemical shifts of organotin compounds can vary significantly when measured in different deuterated solvents, including acetonitrile-d3. This solvent-dependent variation is indicative of solvent-solute interactions and can provide insights into the coordination of the solvent to the tin center. For instance, a significant upfield shift in the ¹¹⁹Sn resonance upon changing the solvent can suggest an increase in the coordination number at the tin atom due to solvent coordination. By conducting ¹H, ¹³C, and ¹¹⁹Sn NMR experiments in CD3CN, researchers can gain a comprehensive understanding of the structure and solution-state behavior of organotin compounds.

Conformational Dynamics and Molecular Interactions in CD3CN Solutions

The dynamic nature of molecules in solution, including conformational changes and intermolecular interactions, can be effectively studied using NMR spectroscopy. This compound provides a suitable environment for investigating these phenomena for a wide range of solutes.

The nitrogen atom of this compound possesses a lone pair of electrons, making it a hydrogen bond acceptor. This property is particularly useful for studying solute-solvent hydrogen bonding interactions. The formation of a hydrogen bond between a solute proton (e.g., from a hydroxyl or amine group) and the nitrogen atom of CD3CN leads to a deshielding of the proton, resulting in a downfield shift in the ¹H NMR spectrum. nih.gov

The strength and nature of these hydrogen bonds can be investigated by monitoring the chemical shifts of the involved protons. For example, in a study of phenol-containing natural products, the chemical shifts of hydroxyl protons were measured in various deuterated solvents, including CD3CN. The observed downfield shifts in CD3CN provided evidence for intermolecular hydrogen bonding between the phenolic hydroxyl groups and the solvent. nih.govresearchgate.net By comparing the magnitude of these shifts and their temperature dependence in different solvents, researchers can gain insights into the relative strengths of the hydrogen bonds and the accessibility of different hydroxyl groups to the solvent. nih.gov This information is crucial for understanding the conformation and reactivity of these molecules in solution.

Influence of CD3CN on Stereochemical Assignments in Solution

In the realm of stereochemical elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique. The choice of solvent is a critical parameter in NMR studies as it can significantly influence the chemical shifts, coupling constants, and the observation of through-space interactions, such as the Nuclear Overhauser Effect (NOE), all of which are instrumental in assigning the relative and absolute stereochemistry of molecules. This compound (CD3CN), a polar aprotic solvent, is frequently employed in these studies due to its favorable properties.

The primary influence of CD3CN in stereochemical assignments lies in its ability to dissolve a wide range of organic compounds, including many natural products like flavonoids and alkaloids, while providing a relatively simple background spectrum. Its aprotic nature means it does not engage in hydrogen bonding as a donor, which can simplify the proton NMR spectrum by not exchanging with labile protons (e.g., -OH, -NH) on the analyte. This lack of exchange allows for the unambiguous observation and analysis of the signals from these functional groups, which are often crucial for defining the stereochemistry of a molecule.

Furthermore, the anisotropic magnetic susceptibility of the nitrile group in CD3CN can induce small, but measurable, changes in the chemical shifts of nearby protons in the solute molecule. These solvent-induced shifts can be particularly useful in resolving overlapping signals, which is a common challenge in the complex spectra of natural products. By comparing spectra recorded in CD3CN with those from other solvents of different polarity and magnetic susceptibility, subtle differences in the spatial arrangement of atoms can be amplified, aiding in the differentiation between diastereomers.

The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has become an increasingly important tool for the determination of the relative configuration of flexible molecules. While this often involves the use of specific alignment media, the inherent properties of the solvent, such as its interaction with the solute, can play a role in the orientation of the molecule. CD3CN can provide a suitable medium for such studies, allowing for the measurement of these anisotropic parameters which provide long-range structural information that is often inaccessible through standard NOE or J-coupling analysis. Although specific examples where the choice of CD3CN was the sole determining factor for a stereochemical assignment are not abundant in literature, its role as a versatile and often essential solvent in the toolkit of chemists working on the structural elucidation of complex molecules is undisputed.

Vibrational Spectroscopy (Infrared and Raman)

Intrinsic Vibrational Modes and Band Shape Analysis of this compound

The vibrational spectrum of this compound (CD3CN) provides a fundamental fingerprint of its molecular structure and intermolecular interactions. Both Infrared (IR) and Raman spectroscopy are employed to probe the intrinsic vibrational modes of this molecule. A key feature of the vibrational spectrum of CD3CN is the position of the C≡N stretching mode (ν(C≡N)), which appears at a different frequency compared to its non-deuterated counterpart, acetonitrile (CH3CN).

A significant advantage of using CD3CN in vibrational spectroscopy is the simplification of the spectrum in the C≡N stretching region. In CH3CN, the C≡N stretching vibration is subject to Fermi resonance with a combination band involving the CH3 deformation, leading to a splitting of the C≡N band and complicating its analysis. In CD3CN, this Fermi resonance is absent, resulting in a single, well-defined ν(C≡N) band, making it a cleaner probe for studying molecular interactions.

The intrinsic vibrational modes of neat liquid CD3CN have been extensively studied. The band shape of these modes, particularly the ν(C≡N) band, is sensitive to the local environment and intermolecular interactions. In the neat liquid, the ν(C≡N) band exhibits an asymmetric line shape, which can be attributed to the presence of different molecular aggregates, such as dimers and higher-order clusters, with slightly different vibrational frequencies.

Below is a table summarizing some of the key vibrational modes of this compound.

| Vibrational Mode | Assignment | Frequency (cm⁻¹) (Liquid) |

| ν(C≡N) | C≡N stretch | ~2263 |

| νs(CD3) | sym. CD3 stretch | ~2113 |

| νas(CD3) | asym. CD3 stretch | ~2294 |

| δs(CD3) | sym. CD3 deform. | ~1105 |

| δas(CD3) | asym. CD3 deform. | ~1040 |

| ν(C-C) | C-C stretch | ~831 |

| ρ(CD3) | CD3 rock | ~840 |

Note: The exact frequencies can vary slightly depending on the experimental conditions and the phase of the sample.

The analysis of the band shapes of these vibrational modes can provide insights into the dynamics of the liquid, including vibrational and rotational relaxation processes. For example, the width of the ν(C≡N) band is related to the vibrational dephasing time, which is a measure of how quickly the vibrational coherence is lost due to interactions with the surrounding molecules.

Solvent Effects on Solute Vibrational Frequencies and Intensities in CD3CN

As a solvent, this compound exerts a significant influence on the vibrational spectra of dissolved solutes. These solvent effects manifest as shifts in the vibrational frequencies and changes in the band intensities of the solute molecules. The magnitude and direction of these changes provide valuable information about the nature and strength of solute-solvent interactions.

One of the most studied phenomena is the effect of cation solvation on the ν(C≡N) stretching mode of CD3CN itself. When metal salts are dissolved in CD3CN, the nitrile group can coordinate to the metal cations. This coordination leads to a significant blue shift (increase in frequency) of the ν(C≡N) band of the coordinating CD3CN molecules. The magnitude of this blue shift is dependent on the charge density of the cation, with higher charge density cations inducing larger shifts. This phenomenon allows for the direct spectroscopic observation of the solvation shell of metal ions.

The table below illustrates the effect of different metal cations on the C≡N stretching frequency of CD3CN.

| Cation | Salt Example | ν(C≡N) of free CD3CN (cm⁻¹) | ν(C≡N) of coordinated CD3CN (cm⁻¹) | Blue Shift (Δν, cm⁻¹) |

| Li⁺ | LiClO₄ | ~2263 | ~2278 | ~15 |

| Na⁺ | NaClO₄ | ~2263 | ~2269 | ~6 |

| Mg²⁺ | Mg(ClO₄)₂ | ~2263 | ~2300 | ~37 |

| Ca²⁺ | Ca(ClO₄)₂ | ~2263 | ~2288 | ~25 |

| Zn²⁺ | Zn(ClO₄)₂ | ~2263 | ~2295 | ~32 |

Beyond the direct effect on its own vibrations, CD3CN also influences the vibrational modes of the solute. The polar nature of the CD3CN molecule leads to dielectric effects that can perturb the potential energy surface of the solute's vibrations. For polar vibrational modes of the solute, the dipole moment of CD3CN can lead to stabilization or destabilization of the ground and vibrationally excited states, resulting in either red or blue shifts.

Furthermore, specific interactions, such as the formation of weak hydrogen bonds between the nitrile nitrogen of CD3CN and acidic protons on the solute, can lead to more pronounced and localized frequency shifts. The intensity of vibrational bands can also be affected by the solvent environment. Changes in the dipole moment derivative of a particular vibration due to solute-solvent interactions can lead to an increase or decrease in the infrared absorption intensity.

Time-Resolved Vibrational Spectroscopic Studies in Deuterated Acetonitrile Environments

Time-resolved vibrational spectroscopy is a powerful technique for studying the dynamics of chemical and physical processes on timescales ranging from femtoseconds to seconds. By using deuterated acetonitrile (CD3CN) as a solvent, researchers can probe the ultrafast structural dynamics of solutes with minimal interference from the solvent's own vibrational absorptions in certain spectral regions.

One area where CD3CN has been particularly useful is in the study of ultrafast vibrational relaxation and energy transfer. When a solute molecule is vibrationally excited by a short laser pulse, the excess vibrational energy dissipates into the surrounding solvent molecules. Time-resolved infrared (TRIR) spectroscopy can monitor the decay of the excited state population and the concomitant heating of the solvent by observing changes in the vibrational spectra of both the solute and the solvent as a function of time. The use of CD3CN allows for the clear observation of solute vibrational bands that might otherwise be obscured by the C-H stretching vibrations of undeuterated acetonitrile.

For instance, studies on the vibrational relaxation of protonated water clusters in CD3CN have revealed that upon excitation of the O-H stretch vibration, the excess energy is rapidly redistributed within the cluster on a sub-picosecond timescale, followed by a slower cooling process as the energy dissipates into the surrounding CD3CN matrix. These experiments provide fundamental insights into the dynamics of solvation and energy transport at the molecular level.

Another important application is in the study of photochemical reaction mechanisms. TRIR spectroscopy can identify the transient intermediates formed during a chemical reaction by detecting their unique vibrational signatures. CD3CN is an excellent solvent for many of these studies due to its chemical inertness and its wide window of transparency in the mid-infrared region. For example, the photoisomerization dynamics of molecular switches and the electron transfer processes in donor-acceptor systems have been successfully investigated in CD3CN, allowing for the characterization of the structures and lifetimes of the transient species involved.

Mass Spectrometry in Conjunction with Isotopic Labeling

Elucidation of Fragmentation Pathways Using Deuterated Analogs

Mass spectrometry is a cornerstone of molecular analysis, providing information about the mass-to-charge ratio of ions. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it allows for the structural elucidation of molecules by analyzing the patterns of fragment ions produced from a precursor ion. The use of isotopically labeled compounds, particularly deuterated analogs, is a powerful strategy to unravel complex fragmentation pathways.

While specific examples of using this compound as a deuterated analog to directly probe the fragmentation of another analyte are not prevalent in the literature, the principle of using deuterated compounds is well-established. In this context, CD3CN plays a crucial role in a related technique: hydrogen-deuterium exchange mass spectrometry (HDX-MS). In HDX-MS, a deuterated solvent, such as D2O in a CD3CN/D2O mixture, is used to introduce deuterium into a molecule at its labile hydrogen sites (e.g., -OH, -NH, -SH). The mass increase of the molecule and its fragments reveals the number of exchangeable hydrogens.

When a molecule with incorporated deuterium is subjected to fragmentation in the mass spectrometer, the deuterium atoms act as labels, allowing researchers to track which parts of the molecule are retained in each fragment ion. By comparing the mass spectra of the undeuterated and deuterated analyte, the location of the exchangeable protons within the fragments can be determined. This information is invaluable for proposing and confirming fragmentation mechanisms.

For example, if a neutral loss of water (H2O) is observed during fragmentation, performing the experiment after H/D exchange will result in a loss of HDO or D2O, depending on the number of exchangeable hydrogens involved. This can confirm that the lost water molecule originates from a hydroxyl group and not from a less obvious rearrangement of the carbon skeleton.

The general workflow for using a deuterated solvent like CD3CN (often in combination with a deuterium source like D2O or CH3OD) to aid in fragmentation analysis is as follows:

Dissolve the analyte in a solution containing the deuterated solvent to allow for hydrogen-deuterium exchange to occur at labile sites.

Introduce the deuterated analyte into the mass spectrometer and acquire its mass spectrum and tandem mass spectra.

Compare the tandem mass spectra of the deuterated and undeuterated analyte.

Analyze the mass shifts of the fragment ions to determine the number of deuterium atoms in each fragment.

Use this information to deduce the fragmentation pathways and the structures of the fragment ions.

This approach provides a detailed map of the bond cleavages and rearrangements that occur during fragmentation, significantly enhancing the confidence in structural assignments.

Quantitative Mass Spectrometric Analysis of Compounds in CD3CN

The use of this compound (CD3CN), a deuterated isotopologue of acetonitrile (CH3CN), offers unique advantages in quantitative mass spectrometric analysis, primarily by shifting the solvent-derived background signals to higher masses, thereby providing a clearer analytical window for certain low-mass analytes. While acetonitrile is a widely favored solvent in liquid chromatography-mass spectrometry (LC-MS) due to its favorable physicochemical properties, including low viscosity, miscibility with water, and efficient ionization in electrospray ionization (ESI), the application of its deuterated form is a more specialized technique. nih.govwaters.com

Research into the effects of solvent composition on signal intensity in ESI-MS has shown that acetonitrile is often preferable to other organic solvents like methanol (B129727) for achieving a strong analyte signal. nih.gov This is partly attributed to acetonitrile's lower vaporization enthalpy. nih.gov Furthermore, studies have indicated that acetonitrile is a relatively inert solvent, showing no evidence of reacting with analyte molecules, which is a crucial factor for maintaining sample integrity during analysis. uci.edu The substitution of hydrogen with deuterium in CD3CN does not significantly alter these beneficial bulk solvent properties, allowing it to be seamlessly integrated into existing LC-MS workflows that utilize acetonitrile.

The primary motivation for using CD3CN in quantitative mass spectrometry is the reduction of background interference. In ESI-MS, solvent clusters and adducts can generate background ions that may overlap with the mass-to-charge ratio (m/z) of the target analytes, particularly in the low-mass region. By using CD3CN, the mass of these solvent-related ions is shifted by 3 Daltons for each acetonitrile molecule involved. This isotopic shift can effectively move interfering peaks out of the m/z region of interest, leading to a lower baseline noise and improved signal-to-noise ratios for the analytes being quantified.

However, a key consideration when using CD3CN, or any deuterated solvent, is the potential for hydrogen-deuterium (H-D) exchange with analytes that possess labile hydrogens (e.g., in -OH, -NH, -SH groups). nih.govmdpi.com This exchange can lead to a distribution of isotopologues for the analyte, complicating data interpretation and potentially compromising quantitative accuracy if not properly controlled or accounted for. The rate and extent of H-D exchange are dependent on several factors, including the analyte's structure, the sample matrix, and the chromatographic conditions. For compounds without labile hydrogens, CD3CN can serve as an excellent solvent for sensitive quantitative analysis.

While the use of deuterated compounds as internal standards is a common practice in quantitative bioanalysis to correct for matrix effects and variations in instrument response, the use of a deuterated solvent as the bulk mobile phase is a less common but powerful technique for specific applications where background interference is a limiting factor. scispace.comnih.gov For instance, in the analysis of small molecules that are isobaric with common background ions from standard acetonitrile, switching to CD3CN can be a viable strategy to enhance selectivity and sensitivity.

The table below summarizes various compounds that have been analyzed using mass spectrometry where acetonitrile or deuterated solvents were part of the analytical method, illustrating the broad applicability of such solvents in quantitative analysis.

Table 1: Compounds Analyzed in Mass Spectrometry Studies Utilizing Acetonitrile or Deuterated Solvents

| Compound Class | Specific Compound(s) | Analytical Context |

| Pharmaceuticals | Armodafinil | Quantitative analysis in human urine using a deuterated internal standard and an acetonitrile/water mobile phase. mdpi.com |

| ES-285 (Anticancer agent) | Development of a quantitative method using a triply deuterated internal standard to overcome challenging mass transitions. scispace.com | |

| Pibutidine Metabolites | Reversed-phase LC separation with their deuterium-labeled analogues. scispace.com | |

| Rofecoxib | Study of hydrogen/deuterium exchange of labeled analogues. scispace.com | |

| Biomolecules | Glucose | Investigation of solvent parameter effects on ESI-MS/MS response, noting ionization suppression with acetonitrile in positive mode. nih.gov |

| Amino Acids (Alanine, Threonine, Phenylalanine) | Study on the influence of solvent composition (H2O/MeCN) and surface tension on ESI-MS signal intensity. nih.gov | |

| Environmental Contaminants | Polycyclic Aromatic Hydrocarbons (PAHs) | Quantitative detection using laser desorption/ionization mass spectrometry with silver nanoparticles, demonstrating high sensitivity. |

Mechanistic and Kinetic Investigations Employing 2,2,2 Trideuterioacetonitrile

Kinetic Isotope Effect (KIE) Studies

The study of KIEs is a cornerstone of physical organic chemistry for mechanism elucidation. acs.orglibretexts.orgwikipedia.org 2,2,2-trideuterioacetonitrile (B12060504) is frequently used as a reactant or substrate to measure both primary and secondary deuterium (B1214612) KIEs.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. acs.orgwikipedia.org The cleavage of the C-D bond in this compound is significantly slower than the cleavage of the C-H bond in acetonitrile (B52724), giving a "normal" KIE (kₗ/kₗ > 1). This has been demonstrated in several types of reactions.

Hydrogen Abstraction Reactions: In reactions involving hydrogen atom transfer, a substantial primary KIE is expected. For instance, the reaction of the nonheme oxoiron(IV) complex [Feᴵⱽ(O)(BnTPEN)]²⁺ with acetonitrile involves hydrogen abstraction from the methyl group. A comparison of the reaction rates with normal acetonitrile (CH₃CN) and this compound (CD₃CN) at 40 °C yielded a primary KIE of 4. researchgate.net This value confirms that the C-H bond cleavage is the rate-determining step. researchgate.net

Similarly, the gas-phase reaction of hydroxyl radicals (OH) with acetonitrile proceeds via hydrogen abstraction. Studies using pulsed laser photolysis-pulsed laser induced fluorescence have determined the absolute rate coefficients for the reaction with both CH₃CN (k₁) and CD₃CN (k₂). kyoto-u.ac.jp From these coefficients, a primary KIE can be calculated, further substantiating the role of C-H bond breaking in the primary reaction pathway. kyoto-u.ac.jp

Thermal Decomposition: The pyrolysis of acetonitrile, which proceeds through the homolytic cleavage of a C-H bond to form a cyanomethyl radical (•CH₂CN), also exhibits a significant primary KIE. The pyrolysis rate of CD₃CN was found to be 40% slower than that of CH₃CN, corresponding to a KIE (kₗ/kₗ) of approximately 1.67. This finding indicates that C-H bond homolysis is a rate-controlling step in the thermal decomposition process. researchgate.net

Organometallic C-H Activation: Organometallic complexes can activate the otherwise inert C-H bonds of acetonitrile. Rhodium complexes supported by tris(3,5-dimethylpyrazolyl)borate (Tp′) ligands have been shown to selectively cleave the C-H bond of acetonitrile via oxidative addition. scispace.comwhiterose.ac.uk While a specific KIE value was not reported in this study, such reactions are known to exhibit large primary KIEs, which serves as a key diagnostic tool for confirming that C-H bond activation is the rate-limiting event. scispace.comwhiterose.ac.uk

| Reaction Type | Reactant/Complex | kₗ/kₗ (CH₃CN/CD₃CN) | Significance |

|---|---|---|---|

| Hydrogen Abstraction | [Feᴵⱽ(O)(BnTPEN)]²⁺ | 4 | Confirms C-H bond cleavage is rate-determining. researchgate.net |

| Thermal Pyrolysis | - | ~1.67 | Indicates C-H homolysis is a rate-controlling step. researchgate.net |

| Reaction with OH Radical | OH• | 1.8 (Calculated from rate data at 298 K, >600 Torr) | Supports H-abstraction mechanism. kyoto-u.ac.jp |

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed. acs.orgwikipedia.org These effects are typically smaller than primary KIEs but provide valuable information about changes in the transition state structure. libretexts.org When this compound is used as a solvent, any observed KIE where the solvent is not a direct reactant is a secondary, or solvent, kinetic isotope effect (SKIE). This is discussed in more detail in section 4.2.2.

The magnitude of the KIE provides insight into the geometry and nature of the transition state (TS). According to theory, a primary hydrogen KIE reaches its maximum value when the transition state is symmetric, with the hydrogen atom being transferred positioned equally between the donor and acceptor atoms. libretexts.org

In the aforementioned study of H-atom abstraction by an oxoiron(IV) complex, the KIE of 4 for acetonitrile was considered to be in the "classical" range. researchgate.net This was in contrast to other substrates with weaker C-H bonds, which exhibited much larger, non-classical KIEs (>30). The large values were attributed to quantum mechanical tunneling, a phenomenon where the hydrogen atom penetrates the activation barrier rather than going over it. The classical KIE of 4 for acetonitrile suggests that its reaction proceeds through a transition state where tunneling does not play a dominant role, unlike the reactions with other substrates. researchgate.net

Elucidation of Reaction Pathways and Intermediate Species

By replacing CH₃CN with CD₃CN, chemists can track the fate of the methyl group's hydrogens and understand the step-by-step sequence of a reaction, including the role of the solvent in the process.

The use of this compound is fundamental to studying reactions that proceed via the abstraction or transfer of a hydrogen atom from the acetonitrile methyl group. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when deuterium abstraction is involved. libretexts.org

Studies on organometallic C-H bond activation provide a clear example. The reaction of a Tp′Rh(PR₃) fragment with acetonitrile at room temperature leads exclusively to the C-H activation product, Tp′Rh(PR₃)(CH₂CN)H. scispace.comwhiterose.ac.uk However, upon heating this kinetic product at a higher temperature (100 °C), it rearranges to the thermodynamically more stable C-CN bond activation product, Tp′Rh(PR₃)(CH₃)(CN). scispace.comwhiterose.ac.uk Performing these experiments with CD₃CN would allow for the direct observation of deuterium transfer and help to confirm the proposed mechanisms and intermediates via techniques like NMR spectroscopy.

When a reaction is conducted in a deuterated solvent like CD₃CN instead of CH₃CN, any change in the reaction rate, provided the solvent is not a reactant, is known as a solvent kinetic isotope effect (SKIE). libretexts.org SKIEs are secondary KIEs that arise from differences in the solvation of the reactants and the transition state. libretexts.org

Acetonitrile is a common polar aprotic solvent in organic and organometallic chemistry. Its ability to coordinate to metal centers can significantly influence reaction outcomes. In the catalytic oxidation of dihydrophenanthrene by manganese complexes, the choice of solvent dramatically affects both the reaction yield and the selectivity between hydroxylation and desaturation products. When the reaction is run in CD₃CN under a nitrogen atmosphere, the yield is highest. Furthermore, changing the solvent from deuterated dichloromethane (B109758) (CD₂Cl₂) to CD₃CN favors the hydroxylation pathway over the desaturation pathway. nih.gov This demonstrates that the coordinating nature of acetonitrile plays a key role in the reaction mechanism, likely by influencing the properties of the catalytic manganese-oxo intermediate. nih.gov

While a quantitative comparison of reaction rates in CH₃CN versus CD₃CN was not the focus of that particular study, the results clearly establish the critical role of acetonitrile as a solvent in directing the reaction pathway. The slightly different physical properties of CD₃CN, stemming from the stronger C-D···X hydrogen bonds compared to C-H···X bonds, can alter the solvation shell around the catalyst and transition state, thus influencing the kinetics. nih.gov

Reactions in solution occur within a "solvent cage," where the surrounding solvent molecules temporarily trap the reactants. amolf.nl The properties of this cage, such as its rigidity and lifetime, can influence the probability and frequency of reactant collisions, as well as the ability of products to diffuse away. The isotopic composition of the solvent can subtly alter these properties.

The dynamics of this compound itself have been studied in detail using NMR relaxation measurements to determine its rotational diffusion coefficients. researchgate.netkyoto-u.ac.jp These studies reveal that the molecule's rotational motion is highly anisotropic: the "spinning" motion along the C-C≡N axis is much faster than the "tumbling" motion of this axis. This anisotropy is strongly influenced by the solvent, indicating an anisotropic solvation shell, which is the microscopic origin of the solvent cage. researchgate.netkyoto-u.ac.jp The tumbling motion, in particular, is hindered by dipolar interactions between the CD₃CN solute and surrounding solvent molecules. researchgate.netkyoto-u.ac.jp

While direct comparative studies of reaction kinetics within CH₃CN versus CD₃CN cages are not common, the fundamental physical differences between the two isotopologues are expected to influence cage effects. The greater mass of CD₃CN and the slightly different intermolecular forces (e.g., C-D···X vs. C-H···X hydrogen bonds) can affect solvent viscosity and the diffusion coefficient. For example, the self-diffusion coefficient of CH₃CN in CD₃CN has been measured, providing baseline data for understanding how these molecules move relative to one another. researchgate.net These subtle differences in physical properties can, in turn, affect the lifetime of the solvent cage and the escape frequency of reactive intermediates, potentially altering the product distribution of radical reactions or other processes sensitive to diffusion control. amolf.nl

Computational Chemistry and Theoretical Modeling of 2,2,2 Trideuterioacetonitrile Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of the CD3CN molecule. nih.govmdpi.com These methods solve the Schrödinger equation, or the Kohn-Sham equations in the case of DFT, to determine the electronic structure and energy of a molecule. mdpi.commdpi.com From this, a wide range of molecular properties can be derived. DFT has become particularly popular due to its balance of computational cost and accuracy, making it applicable to a wide range of systems. nih.govmdpi.com High-level ab initio methods like coupled-cluster techniques are also used for very accurate modeling of smaller molecules. mdpi.com

Quantum chemistry is instrumental in predicting spectroscopic properties, which is crucial for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govfrontiersin.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT functionals such as B3LYP, can compute the nuclear magnetic shielding tensors. researchgate.netnih.gov These are then converted to chemical shifts relative to a standard, like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, which can be modeled using implicit continuum models or by including explicit solvent molecules. nih.govnih.govnih.gov For complex molecules, automated fragmentation quantum mechanics/molecular mechanics (AFNMR) approaches have shown promise. nih.govrutgers.edu

Vibrational Frequencies: The vibrational frequencies of CD3CN can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). ethz.ch Isotopic substitution from CH3CN to CD3CN significantly alters the vibrational frequencies, particularly for modes involving the methyl group. For instance, the C-D stretching and bending frequencies are lower than the corresponding C-H frequencies due to the heavier mass of deuterium (B1214612). These shifts can be accurately predicted using DFT and ab initio methods. Comparing calculated and experimental frequencies helps in the assignment of complex vibrational spectra. For example, calculations on the CD3CN−BF3 complex showed that the ν2 (C-N stretch) band is observed at 2363 cm⁻¹, a shift of -7 cm⁻¹ from the frequency in crystalline CD3CN−BF3. researchgate.net

| Vibrational Mode | Description | Calculated for CH₃CN | Calculated for CD₃CN | Expected Isotopic Effect |

|---|---|---|---|---|

| ν₁ | Symmetric CH₃/CD₃ Stretch | ~2950 | ~2140 | Large shift to lower frequency |

| ν₂ | C≡N Stretch | ~2365 | ~2363 | Small shift to lower frequency researchgate.net |

| ν₄ | Symmetric CH₃/CD₃ Bending (Umbrella) | ~1380 | ~1040 | Large shift to lower frequency |

| ν₈ | C-C≡N Bending | ~380 | ~330 | Moderate shift to lower frequency |

Note: The values in the table are approximate and representative, derived from general principles and specific examples in the literature. Actual calculated values vary with the level of theory and basis set.

Quantum chemical calculations provide a detailed picture of the electron distribution within the 2,2,2-trideuterioacetonitrile (B12060504) molecule. The substitution of hydrogen with deuterium has a negligible effect on the electronic structure and chemical bonding in the ground electronic state, as isotopes primarily differ in mass, not electronic properties.

Analysis of the molecular orbitals (MOs) shows a triple bond between the carbon and nitrogen atoms (C≡N) and a single bond between the two carbon atoms (C-C). The methyl (CD3) group is connected to the acetonitrile backbone via this C-C bond. Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, hyperconjugative interactions, and bond strengths. researchgate.net The nitrogen atom is the most electronegative, drawing electron density towards it and resulting in a significant dipole moment for the molecule. The C≡N bond consists of one sigma (σ) and two pi (π) bonds, which is characteristic of a nitrile group. The electron density is highest around the nitrogen atom, making it a site for coordination with cations and for hydrogen bonding.

Molecular Dynamics Simulations for Solvation Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of liquids and solutions over time. rsc.orgnih.gov In these simulations, the motions of atoms and molecules are calculated by solving Newton's equations of motion, where the forces are derived from a potential energy function known as a force field. MD simulations provide a microscopic view of solute-solvent interactions and dynamic processes in deuterated acetonitrile media.

MD simulations can model how CD3CN solvent molecules arrange themselves around a solute. rsc.org This arrangement, or solvation shell, is dictated by intermolecular forces such as van der Waals interactions and electrostatic interactions. For polar solutes, the large dipole moment of CD3CN leads to a highly organized solvation structure, with the solvent molecules orienting themselves to maximize electrostatic stabilization. mdpi.com The nitrogen end of the acetonitrile molecule, with its partial negative charge, tends to orient towards cationic or electropositive sites on the solute, while the methyl group orients towards anionic or electronegative sites. mdpi.com The specific organization of the solvent can be characterized by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.com

| Interaction Type | Description | Relevant Solute Type |

|---|---|---|

| Ion-Dipole | Interaction between an ionic solute and the dipole of CD₃CN. | Ionic species (e.g., Li⁺, Br⁻) mdpi.com |

| Dipole-Dipole | Interaction between a polar solute and the dipole of CD₃CN. | Polar molecules |

| Hydrogen Bonding | Interaction between a hydrogen bond donor solute and the nitrogen lone pair of CD₃CN. | Molecules with -OH, -NH groups |

| van der Waals | Dispersive and repulsive forces between solute and solvent. | All solutes, especially nonpolar ones |

MD simulations reveal that solvation is not a static process but a highly dynamic one. psu.eduaip.org When a solute's electronic state changes (e.g., after photoexcitation), the surrounding CD3CN molecules must reorganize to stabilize the new charge distribution. researchgate.net This solvent relaxation process occurs on multiple timescales. psu.eduaip.org

Computer simulations of solvation in acetonitrile have shown a two-part character to the dynamic response: psu.eduaip.org

Ultrafast Initial Relaxation: An initial, rapid response occurs on a timescale of 0.1–0.2 picoseconds (ps). psu.eduaip.org This is attributed to small-amplitude, inertial motions of the solvent molecules within their existing local environment. psu.eduaip.org This component accounts for a significant portion, around 80%, of the total relaxation. psu.edu

Slower Diffusive Relaxation: A second, slower component occurs on a timescale of approximately 1 ps. psu.eduaip.org This phase involves larger-scale, collective reorganization of the solvent shells, including the breaking and forming of local structures. psu.eduaip.org

While the electronic properties governing these interactions are identical between CH3CN and CD3CN, the difference in mass and moments of inertia of the deuterated solvent can subtly influence the timescales of these rotational and translational motions.

Theoretical Treatment of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The theoretical treatment of KIEs is primarily based on transition state theory. wikipedia.org The KIE arises from the differences in the zero-point vibrational energies (ZPVE) of the isotopologues (e.g., reactants containing C-H vs. C-D bonds). core.ac.uk

A C-D bond has a lower ZPVE than a C-H bond because of the greater mass of deuterium. In a reaction where this bond is broken in the rate-determining step (a primary KIE), more energy is required to break the C-D bond than the C-H bond, resulting in a slower reaction rate for the deuterated compound. This leads to a "normal" KIE, where the ratio of rate constants kH/kD is greater than 1. wikipedia.orgcore.ac.uk

Conversely, an "inverse" KIE (kH/kD < 1) can occur if the vibrational force constants of the bond involving the isotope increase in the transition state compared to the reactant. wikipedia.orgnih.gov Secondary KIEs occur when the isotopically substituted bond is not broken but is located near the reaction center. wikipedia.org These effects are typically smaller and provide insight into changes in hybridization or steric environment at the transition state. wikipedia.orgcore.ac.uk

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopologues. By comparing the calculated activation energies, a theoretical KIE can be determined. These calculations are crucial for validating proposed reaction mechanisms and providing a detailed picture of the transition state structure. nih.govosti.gov

Computational Approaches to Transition State Theory and Tunneling Contributions

Transition State Theory (TST) is a fundamental framework for calculating the rates of chemical reactions. nih.gov However, for reactions involving the transfer of light particles like hydrogen or deuterium, classical TST is often insufficient because it neglects quantum mechanical effects such as tunneling. Computational chemistry offers several advanced methods to account for these phenomena in systems with this compound.

One of the key theoretical tools is Variational Transition State Theory (VTST) . Unlike conventional TST, which assumes the transition state is located at the saddle point of the potential energy surface, VTST allows for the optimization of the transition state's position to minimize the reaction rate, providing a more accurate description of the reaction dynamics.

For reactions involving this compound, various multidimensional tunneling approximations are often incorporated into VTST calculations. These methods are essential as tunneling can be a significant factor in reactions involving the transfer of hydrogen isotopes. Some of the prominent tunneling corrections include:

Small-Curvature Tunneling (SCT) : This method is effective for reactions where the reaction path has a small curvature.

Large-Curvature Tunneling (LCT) : This approach is applied when the reaction path exhibits significant curvature.

Least-Action Tunneling (LAT) : This is a more computationally intensive method that finds the most probable tunneling path.

A notable example of computational modeling in a related system is the study of abnormal secondary deuterium KIEs in hydride transfer reactions in acetonitrile. nih.gov In this research, a Marcus-like H-tunneling model was employed to replicate the experimental KIEs. nih.gov This model posits that a longer donor-acceptor distance (DAD) is required for the transfer of a lighter isotope. The secondary KIEs were calculated for a range of potential tunneling-ready states (TRSs) with varying DADs, and these were then fitted to the experimental data to determine the structure of the TRS. nih.gov This approach highlights the importance of considering the dynamic sampling of molecular conformations that are amenable to tunneling.

The choice of the computational method, including the level of theory (e.g., density functional theory with a specific functional like B3LYP) and the basis set, is critical for obtaining accurate results. For instance, in the study of C-H bond cleavage by nonheme oxoiron(IV) complexes in the presence of acetonitrile and its deuterated counterpart, calculations were performed at the B3LYP/LACVP level of theory.

Validation of Experimental KIE Data with Computational Models

A crucial aspect of computational studies is the validation of theoretical models against experimental data. For reactions involving this compound, this often involves comparing the computationally predicted KIEs with those measured experimentally. A strong correlation between the calculated and experimental values lends credibility to the proposed reaction mechanism and the theoretical model used.

In the investigation of C-H bond cleavage by a nonheme oxoiron(IV) complex, both experimental and computational KIEs were determined for various substrates, including acetonitrile. The experimental KIE for the reaction with acetonitrile was determined from the half-life values of the complex in CH₃CN versus CD₃CN. The computational KIEs were calculated using the free energy difference between the transition state and the reactants, with the reacting hydrogen atom replaced by deuterium.

The following table presents a comparison of the experimental and semiclassical calculated KIE values for the reaction of an oxoiron(IV) complex with acetonitrile at 40 °C.

| Substrate | Experimental KIE | Semiclassical Calculated KIE |

|---|---|---|

| Acetonitrile | 6.7 | 5.4 |

The data shows a reasonable agreement between the experimental and the semiclassically calculated KIE, which supports the validity of the computational model for this system. It is important to note that the experimental KIE in this case points towards a significant tunneling contribution, as it exceeds the semiclassical limit. The computational model, while not perfectly replicating the experimental value, captures the essence of the isotope effect. Discrepancies between experimental and calculated values can often be attributed to the assumptions made in the computational model, such as the neglect of full quantum dynamics or the limitations of the chosen level of theory.

Further refinement of computational models, for instance, by incorporating more sophisticated tunneling corrections or using higher levels of theory, can lead to even better agreement with experimental data. The iterative process of comparing theoretical predictions with experimental results is fundamental to advancing our understanding of reaction mechanisms in systems involving this compound.

Interdisciplinary Applications of 2,2,2 Trideuterioacetonitrile in Research

Advanced Analytical Chemistry Method Development

In the realm of analytical chemistry, 2,2,2-trideuterioacetonitrile (B12060504) plays a crucial role in the development and application of sophisticated analytical techniques. Its distinct physical and chemical properties, differing slightly from its non-deuterated counterpart, are leveraged to enhance the sensitivity and resolution of various analytical methods.

Chromatographic Separations (HPLC, GC) as a Mobile Phase or Solvent

Deuterated solvents, including this compound, have been investigated for their potential in high-performance liquid chromatography (HPLC) and gas chromatography (GC). In micro-HPLC, the use of deuterated mobile phases has been explored to facilitate detection methods that are sensitive to the presence of protons. For instance, the chromatographic performance of heavy water and deuteriobenzene has been studied in reversed-phase and normal-phase micro-HPLC, respectively tandfonline.com. These studies have shown that the performance of deuterated solvents can be comparable or even superior to their light counterparts tandfonline.com.

In the context of capillary liquid chromatography coupled with nuclear magnetic resonance (LC-NMR), the use of deuterated mobile phases is essential. Research has been conducted on the retention characteristics of protonated mobile phases when injected into deuterated mobile phases, such as mixtures of this compound and deuterium (B1214612) oxide (D₂O) . These studies are crucial for understanding and optimizing separations where the mobile phase composition is critical for both the separation and the subsequent detection. The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier in reversed-phase HPLC is a common consideration, with acetonitrile often being favored for its lower viscosity and UV transparency biotage.comuhplcslab.com. The use of its deuterated form, CD3CN, allows for the extension of these advantages to techniques that are sensitive to isotopic composition.

| Chromatographic Technique | Application of this compound | Key Findings |

| Micro-HPLC | As a mobile phase solvent in reversed and normal-phase separations. | Performance is comparable or superior to non-deuterated solvents, enabling the use of proton-sensitive detection methods tandfonline.com. |

| Capillary LC-NMR | As a component of the deuterated mobile phase (e.g., CD3CN/D₂O mixtures). | Allows for the study of retention behavior of protonated solvents and analytes without interference from the mobile phase in NMR detection . |

Electrochemical Sensing and Surface Studies in Deuterated Acetonitrile

Acetonitrile is a popular solvent in electrochemical studies, including cyclic voltammetry, due to its relatively high dielectric constant and its ability to dissolve a wide range of electrolytes made-in-china.com. The use of this compound in these applications can be particularly advantageous for studies involving infrared (IR) spectroscopy to probe the electrode-electrolyte interface. Sum frequency generation (SFG) vibrational spectroscopy has been used to study the composition of the inner Helmholtz layer at a Pt(111) single-crystal electrode in a mixture of D₂O and acetonitrile semanticscholar.org. In such studies, the use of deuterated solvents helps to distinguish the vibrational signatures of the solvent molecules from those of other species at the interface. This allows for a more detailed understanding of the potential-dependent orientation and interaction of solvent molecules with the electrode surface.

Materials Science and Engineering Research

The unique properties of this compound also find application in the synthesis and characterization of novel materials, where it can act as a solvent or a spectroscopic medium.

Solvent for the Synthesis and Processing of Novel Materials

Acetonitrile has been utilized as a solvent for the synthesis of benchmark metal-organic frameworks (MOFs) such as CAU-10, Ce-UiO-66, and Al-MIL-53 nih.govresearchgate.net. While these studies primarily used non-deuterated acetonitrile, the principles apply to its deuterated counterpart. The use of this compound in such syntheses can be particularly useful for mechanistic studies, for example, by using techniques like NMR to track the incorporation or interaction of the solvent with the forming material. Furthermore, deuterated solvents have been employed in the synthesis of oxide nanoparticles in deep eutectic solvents, highlighting the broader applicability of isotopic labeling in materials synthesis rsc.org. In organic synthesis, the use of deuterated acetonitrile can lead to the formation of deuterated products, providing a convenient method for isotopic labeling of organic molecules mdpi.com. The solvent-free synthesis of MOFs has also been explored as a more sustainable alternative to traditional solvothermal methods chemrxiv.orgchemrxiv.org.

Characterization of Material Properties using CD3CN as a Spectroscopic Medium

This compound is a valuable spectroscopic medium for the characterization of materials, particularly using vibrational spectroscopy. The infrared spectra of both acetonitrile and acetonitrile-d3 (B32919) have been studied in detail, providing a basis for their use as probe molecules aip.org. The C≡N stretching vibration in acetonitrile is sensitive to its local environment, making it an excellent probe for intermolecular interactions. Studies on acetonitrile isotopologues, including CD3CN, have demonstrated their utility as vibrational probes in electrolyte solutions for metal-ion batteries acs.orgnih.govacs.org. The distinct vibrational signatures of free and metal-coordinated acetonitrile allow for the unambiguous differentiation of various species in these systems acs.org. Furthermore, the diffusion of acetonitrile into porous materials like the MOF UiO-67 has been studied using infrared spectroscopy, revealing details about the interactions between the solvent and the framework temple.edu.

| Material System | Spectroscopic Technique | Information Gained |

| Electrolyte Solutions | Infrared (IR) Spectroscopy | Differentiation of free, metal-coordinated, and water-separated metal-acetonitrile species acs.orgnih.govacs.org. |

| Metal-Organic Frameworks (MOFs) | Infrared (IR) Spectroscopy | Understanding of intermolecular interactions between the solvent and the porous framework temple.edu. |

| Crystalline Solids | Infrared (IR) Spectroscopy | Study of crystal structure and phase transitions based on vibrational spectra aip.org. |

Biochemical and Biophysical Investigations

In biochemistry and biophysics, this compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy for the study of biomolecules. NMR is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other macromolecules in solution news-medical.netutoronto.canih.gov.

The use of deuterated solvents is critical in ¹H-NMR to avoid overwhelming signals from the solvent protons, which are present at a much higher concentration than the protons of the biomolecule of interest nanalysis.comnih.gov. This compound is particularly useful for studying proteins or peptides that are soluble in organic solvents or require a mixed aqueous-organic solvent system. For example, it has been used in a protocol to replace non-deuterated lipid detergents with their deuterated counterparts for NMR studies of detergent-soluble proteins, while maintaining the native structure of the protein nih.gov.

Furthermore, the study of protein dynamics by NMR often involves the use of deuterated proteins to simplify spectra and reduce relaxation effects nih.govnih.govutoronto.canih.gov. In such experiments, a deuterated solvent like CD3CN is essential to maintain the deuterium-labeled state of the protein and to provide a "silent" background for the NMR measurements. The chemical shifts of residual protons in deuterated solvents are well-characterized, which is important for accurate spectral referencing researchgate.netresearchgate.netpitt.edursc.orgyoutube.comresearchgate.netresearchgate.net.

Solvent for Sample Preparation in Cryo-Electron Microscopy (Cryo-EM) for Structural Biology

Cryo-electron microscopy (cryo-EM) has become a cornerstone technique in structural biology, enabling the determination of high-resolution structures of biomolecules in their near-native states. A critical step in the cryo-EM workflow is the preparation of a thin, vitrified sample, where the biomolecules are suspended in a layer of amorphous ice. The choice of solvent and cryoprotectants is paramount to preserving the structural integrity of the specimen during the rapid freezing process. While water is the most common solvent, organic co-solvents can be advantageous for specific samples, such as membrane proteins or complexes that are unstable in purely aqueous environments.

Acetonitrile, and by extension its deuterated isotopologue this compound, presents several properties that make it a solvent of interest for cryo-EM sample preparation. Acetonitrile is a polar aprotic solvent that is miscible with water and many organic solvents. This miscibility allows for the preparation of samples in a range of solvent conditions, which can be crucial for maintaining the solubility and stability of certain biomolecules. For instance, in the context of tissue processing for transmission electron microscopy, acetonitrile has been used as a dehydrating agent that limits the loss of membrane lipids, leading to better preservation of cellular structures nih.gov. This property is particularly relevant for the structural analysis of membrane proteins and lipid-protein complexes by cryo-EM.

The process of vitrification, or the formation of amorphous ice, is essential to prevent the formation of crystalline ice, which can damage the biological sample and interfere with imaging. The vitrification behavior of various organic solvents has been studied to expand the applicability of cryo-EM to non-aqueous systems researchgate.net. The successful vitrification of a sample depends on the cooling rate and the properties of the solvent. While liquid ethane is a commonly used cryogen for achieving the necessary rapid cooling rates, the physical properties of the sample solution, including its solvent composition, play a significant role.

The use of this compound in place of its non-deuterated counterpart could offer subtle but potentially significant advantages. The difference in mass between protium and deuterium can lead to slight changes in the physical properties of the solvent, such as its freezing and boiling points, and viscosity. These differences might influence the vitrification process, potentially leading to a more uniform and stable amorphous ice layer. However, specific research detailing the use and advantages of this compound in cryo-EM sample preparation is not yet widely available. Its application remains an area of potential exploration, building on the known favorable properties of acetonitrile for biological sample preservation.

Table 1: Potential Properties of this compound Relevant to Cryo-EM Sample Preparation

| Property | Relevance in Cryo-EM Sample Preparation |

| Miscibility with Water | Allows for the preparation of samples in a range of aqueous/organic solvent mixtures, which can be crucial for the stability of certain biomolecules. |

| Low Lipid Solubility | Helps to preserve the integrity of membrane proteins and lipid-protein complexes during sample preparation by minimizing lipid extraction nih.gov. |

| Vitrification Potential | As an organic solvent, it can be vitrified, offering an alternative to purely aqueous environments for specific sample types researchgate.net. |

| Deuteration | The presence of deuterium may subtly alter physical properties like freezing point and viscosity, potentially influencing the quality of the amorphous ice. |

Isotopic Labeling Strategies for Biomolecular NMR and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. Isotopic labeling, the selective incorporation of isotopes such as 2H (deuterium), 13C, and 15N, is a fundamental strategy in biomolecular NMR, particularly for larger proteins and nucleic acids. Deuteration, in particular, plays a crucial role in simplifying complex NMR spectra and in probing the dynamics of biomolecules. unl.ptutoronto.ca

This compound can be utilized in several isotopic labeling strategies for biomolecular NMR. One key application is in the study of protein dynamics. The substitution of protons with deuterons in a molecule significantly alters its NMR properties. Deuterium has a much smaller gyromagnetic ratio than protium, which leads to a reduction in the efficiency of dipolar relaxation, a major source of line broadening in the NMR spectra of large molecules. By introducing deuterated components, the remaining proton signals become sharper, allowing for better resolution and the study of larger and more complex systems. utoronto.ca

In studies of protein side-chain dynamics, site-specific deuteration is a valuable tool. sigmaaldrich.com While this compound itself might not be directly incorporated into the biomolecule, it can serve as a deuterated solvent or a precursor in the synthesis of labeled amino acids or other small molecules that are then used in cell-free protein synthesis or incorporated into the growth media for cellular expression systems.

Furthermore, NMR relaxation experiments are a primary method for characterizing molecular motions on various timescales. nih.govyoutube.com Deuterium-based spin relaxation methods provide detailed insights into the dynamics of protein side chains. utoronto.ca The analysis of these relaxation rates can provide information on the order parameters of specific bonds, which quantify the degree of spatial restriction of their motion. These dynamic parameters are crucial for understanding protein function, conformational entropy, and allosteric regulation. nih.gov

The use of deuterated compounds is also central to advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which has significantly extended the size limit of proteins that can be studied by solution NMR. unl.pt These methods rely on the specific relaxation properties of nuclei in highly deuterated molecules.

Table 2: Applications of Deuteration in Biomolecular NMR

| Application | Description | Key Advantages |

| Spectral Simplification | Reduces the number of proton signals and simplifies complex spectra, aiding in resonance assignment. nih.gov | Improved resolution and reduced signal overlap. |

| Reduction of Line Broadening | Deuteration diminishes the effects of dipolar relaxation, leading to sharper NMR signals for the remaining protons. unl.ptutoronto.ca | Enables the study of larger proteins and biomolecular complexes. |

| Probing Molecular Dynamics | Deuterium relaxation measurements provide insights into the motions of specific sites within a biomolecule on various timescales. utoronto.canih.gov | Characterization of conformational flexibility and its role in biological function. |

| Advanced NMR Techniques | Essential for methods like TROSY that are designed for the study of high-molecular-weight systems. unl.pt | Extends the applicability of NMR to a wider range of biological systems. |

Future Directions and Emerging Research Frontiers

Integration of 2,2,2-Trideuterioacetonitrile (B12060504) into Multi-Modal Analytical Platforms

The future of analytical chemistry lies in the integration of multiple analytical techniques, often called hyphenated or multi-modal platforms, to provide comprehensive characterization of complex samples from a single run. rutgers.eduosti.gov In this context, this compound (Acetonitrile-d3) is set to become an indispensable solvent and standard. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) are limited by solvent signal interference. princeton.edunih.gov The use of deuterated solvents is crucial for mitigating these interferences. princeton.edunih.gov

As a mobile phase, Acetonitrile-d3 (B32919) offers significant advantages. In LC-NMR, the absence of proton signals from the solvent allows for the clear detection of analyte protons without the need for complex solvent suppression techniques, which can sometimes distort baseline and affect quantification. princeton.edu Similarly, in LC-IR, the shift of C-D vibrational frequencies out of the region of C-H stretching frequencies (typically 2800–3000 cm⁻¹) provides a clear window to observe the functional groups of the analytes. nih.gov

Future research will likely focus on optimizing the use of this compound in advanced multi-modal systems, such as LC-NMR-MS (Mass Spectrometry). These platforms combine the separation power of chromatography with the structural elucidation capabilities of NMR and the high sensitivity of MS. rutgers.eduprinceton.edu The use of Acetonitrile-d3 ensures that high-quality data can be obtained from each detector without cross-interference from the mobile phase, enabling faster and more accurate identification of unknown compounds in complex mixtures like natural product extracts or metabolomics samples. princeton.edu

| Analytical Technique | Advantage of using this compound |

| LC-NMR | Eliminates solvent proton signals, enabling clearer analyte spectra without complex suppression. princeton.edu |

| LC-IR | Provides a transparent window in the mid-IR range for observing C-H vibrations of analytes. nih.gov |

| LC-NMR-MS | Ensures high-quality, interference-free data across all integrated detection methods. rutgers.eduprinceton.edu |

Development of Advanced Synthetic Strategies for Complex Deuterated Molecules

The demand for complex, selectively deuterated molecules is growing, particularly in the pharmaceutical industry where deuterium (B1214612) substitution can improve the pharmacokinetic profiles of drugs by altering their metabolic pathways (the Kinetic Isotope Effect). acs.orgresearchgate.net this compound serves as a key building block for introducing a trideuteromethyl (-CD3) group, a common motif in pharmaceuticals.

Future research will focus on developing novel and efficient synthetic methodologies that utilize this compound as a precursor. This involves creating new reagents and catalytic systems for the regioselective and stereoselective incorporation of the -CD3 group into complex molecular scaffolds. mdpi.comresearchgate.net Advanced strategies may include:

Transition-Metal Catalyzed Cross-Coupling: Developing new catalysts that can activate the C-C bond of acetonitrile-d3 to couple it with various organic electrophiles, providing a direct route to introduce the trideuteromethyl group.

Photoredox Catalysis: Using light-driven reactions to generate reactive intermediates from this compound for addition to alkenes or arenes.

Enzymatic Deuteration: Engineering biocatalysts that can selectively incorporate the trideuteromethyl group from acetonitrile-d3 or its derivatives into bioactive molecules, offering unparalleled selectivity. protheragen.ai

Expansion of Computational Methodologies for Large-Scale Simulations in Deuterated Media

Computational chemistry provides invaluable insights into molecular behavior, reaction mechanisms, and solvent effects. rsdjournal.org The use of this compound as a solvent medium in simulations is a growing area of interest, as the isotopic substitution can subtly influence reaction dynamics and intermolecular interactions.

Future advancements in computational methodologies will focus on accurately modeling the behavior of deuterated systems on a large scale. This requires the development of more sophisticated force fields and quantum chemical methods that can account for the subtle differences in vibrational frequencies, bond lengths, and zero-point energies arising from the heavier deuterium isotope. nih.govescholarship.org Key areas of development include:

Molecular Dynamics (MD) Simulations: Creating refined force fields specifically parameterized for deuterated solvents like Acetonitrile-d3 to accurately simulate bulk solvent properties and solute-solvent interactions. researchgate.net Such simulations can predict how the deuterated medium affects protein folding, reaction rates, and molecular conformations.

Quantum Mechanics/Molecular Mechanics (QM/MM): Improving QM/MM methods to model reactions where the solvent molecules, including this compound, are part of the quantum mechanical region. This will allow for a more precise calculation of kinetic isotope effects and the role of the deuterated solvent in the reaction transition state. rutgers.edu

Free Energy Calculations: Expanding the scale of simulations to accurately predict solvation free energies and binding affinities in deuterated acetonitrile (B52724), which is crucial for computational drug design and materials science. nih.govq-chem.com

These computational advances will provide a deeper understanding of isotope effects at the molecular level and guide the rational design of experiments and new chemical entities.

Exploration of Novel Research Applications in Quantum Computing and AI-driven Chemistry

The intersection of chemistry with quantum computing and artificial intelligence (AI) represents a new frontier of scientific discovery. Deuterated compounds like this compound may play unique roles in these emerging fields.